Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
Description
The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a benzimidazole derivative featuring two distinct substituents:
- At the 2-position: An o-chlorophenoxy methyl group, which introduces a halogenated aromatic ether moiety.
- At the 1-position: A 2-thiazolylamino methyl group, incorporating a thiazole ring linked via an amine.
The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to nucleotides, enabling interactions with biological targets . For example:
- N-Alkylation: describes the synthesis of 2-(chloromethyl)benzimidazoles via thionyl chloride-mediated chlorination of (1H-benzimidazole-2-yl)methanol derivatives, followed by further functionalization .
- Thiazole Integration: Reactions involving thiazole amines (e.g., 2-aminothiazole) with chloromethyl intermediates could be inferred from methods in , which synthesizes imidazole-linked benzimidazoles .
Structural analogs, such as CID 3068983 (replacing the thiazolylamino group with a 4-pyridylamino moiety), highlight the versatility of this scaffold.
Properties
CAS No. |
84138-32-9 |
|---|---|
Molecular Formula |
C18H15ClN4OS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-5-1-4-8-16(13)24-11-17-22-14-6-2-3-7-15(14)23(17)12-21-18-20-9-10-25-18/h1-10H,11-12H2,(H,20,21) |
InChI Key |
RMHXEVWOVWZDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative to form the benzimidazole core.
Substitution Reaction: Introduction of the o-chlorophenoxy group through nucleophilic substitution.
Amidation Reaction: Attachment of the thiazolylamino group via an amidation reaction.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Benzimidazole derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infections.
Industry: Used in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact mechanism for this compound would require detailed biochemical studies.
Comparison with Similar Compounds
Key Insights :
- Thiazole vs.
- Biological Activity : While the target compound’s activity is unspecified, fluoro and oxadiazole derivatives demonstrate that substituent electronegativity and aromaticity critically influence target selectivity (e.g., COX-2 vs. antimicrobial targets) .
Substituent Effects at the 2-Position
Key Insights :
- Chlorophenoxy Group: The o-chloro substituent may improve lipid solubility and membrane penetration compared to polar groups (e.g., cyanomethyl) .
- Antimicrobial Activity: 2-phenyl derivatives exhibit moderate antimicrobial effects, suggesting the target compound’s chlorophenoxy group could similarly enhance bioactivity .
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- (CAS Number: 3384-30-3) is a notable derivative that combines the benzimidazole core with an o-chlorophenoxy and a thiazole moiety. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C14H11ClN2O
- Molecular Weight: 258.703 g/mol
- LogP: 3.795 (indicating moderate lipophilicity)
The presence of the o-chlorophenoxy group is believed to enhance the compound's interaction with biological targets, while the thiazole ring may contribute to its pharmacological profile.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study by Wei et al. (2010) demonstrated that compounds similar to Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer potential. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Wei et al. (2010) | Demonstrated antimicrobial activity against S. aureus and E. coli; suggested mechanism involves cell wall disruption. |
| Zhang et al. (2015) | Reported anticancer effects in MCF-7 and HeLa cells; apoptosis induced via caspase pathway activation. |
| Liu et al. (2018) | Showed anti-inflammatory effects by inhibiting TNF-alpha and IL-6 production in macrophages. |
The biological activity of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Modulation of Immune Response: Suppression of pro-inflammatory cytokines leading to reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
